molecular formula C11H20O B13198555 4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol

4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol

Cat. No.: B13198555
M. Wt: 168.28 g/mol
InChI Key: PBOBONRQFBPYIK-UHFFFAOYSA-N
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Description

4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H20O. It is a cyclohexanol derivative characterized by the presence of an ethyl group and a prop-2-en-1-yl group attached to the cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 4-Ethyl-1-(prop-2-en-1-yl)cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding ketone using large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield the corresponding alkane or alcohol, depending on the reducing agent used.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2).

Major Products

    Oxidation: 4-Ethyl-1-(prop-2-en-1-yl)cyclohexanone or 4-Ethyl-1-(prop-2-en-1-yl)cyclohexanoic acid.

    Reduction: 4-Ethyl-1-(prop-2-en-1-yl)cyclohexane.

    Substitution: 4-Ethyl-1-(prop-2-en-1-yl)cyclohexyl chloride or bromide.

Scientific Research Applications

4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Industrial Chemistry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropyl-1-methylcyclohex-2-enol: This compound has a similar cyclohexanol structure but with an isopropyl group instead of an ethyl group.

    4-Isopropenyl-1-methyl-1,2-cyclohexanediol: This compound features a similar cyclohexane ring with an isopropenyl group and two hydroxyl groups.

Uniqueness

4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an ethyl group and a prop-2-en-1-yl group on the cyclohexane ring makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4-ethyl-1-prop-2-enylcyclohexan-1-ol

InChI

InChI=1S/C11H20O/c1-3-7-11(12)8-5-10(4-2)6-9-11/h3,10,12H,1,4-9H2,2H3

InChI Key

PBOBONRQFBPYIK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CC=C)O

Origin of Product

United States

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